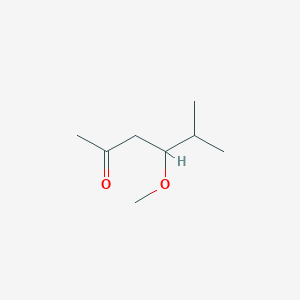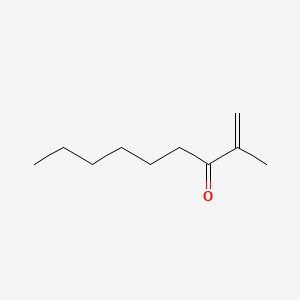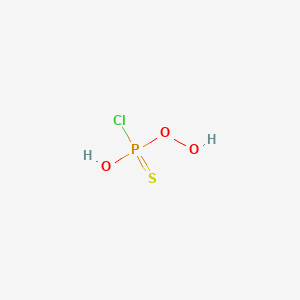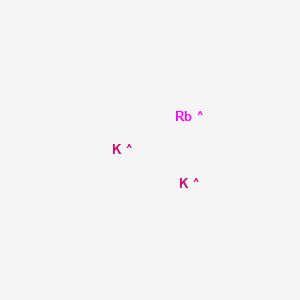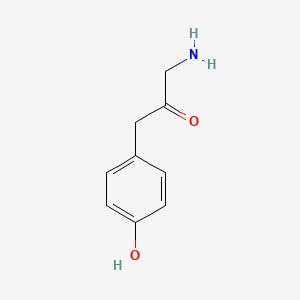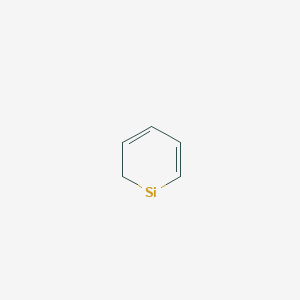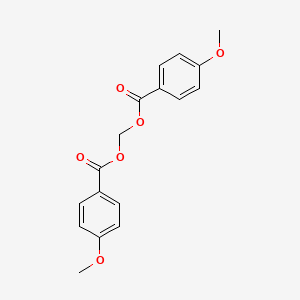
2,4-Heptadiyne-1,7-diol, 1,1-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- is an organic compound characterized by the presence of two phenyl groups attached to a heptadiyne backbone. This compound is notable for its unique structure, which includes two triple bonds and two hydroxyl groups, making it a versatile molecule in organic synthesis and various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- typically involves the coupling of phenylacetylene derivatives with appropriate diynes. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired compound under mild conditions. The reaction usually requires a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 2,4-Heptadiyne-1,7-diol, 1,1-diphenyl-.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the reaction conditions and catalysts.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
科学研究应用
2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in multiple chemical reactions, influencing biological processes. For example, its ability to undergo oxidation and reduction reactions can modulate redox states in biological systems, potentially affecting cellular functions and signaling pathways.
相似化合物的比较
2,4-Hexadiyne-1,6-diol: Similar structure but with a shorter carbon chain.
1,1-Diphenyl-2-propyne-1-ol: Contains a single triple bond and a hydroxyl group.
1,1-Diphenyl-2-butene-1-ol: Contains a double bond instead of triple bonds.
Uniqueness: 2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- is unique due to its combination of two triple bonds and two hydroxyl groups, which provides versatility in chemical reactions and potential applications. Its structure allows for diverse modifications and functionalizations, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
53019-27-5 |
|---|---|
分子式 |
C19H16O2 |
分子量 |
276.3 g/mol |
IUPAC 名称 |
1,1-diphenylhepta-2,4-diyne-1,7-diol |
InChI |
InChI=1S/C19H16O2/c20-16-10-2-1-9-15-19(21,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,20-21H,10,16H2 |
InChI 键 |
OTOSWEYSLQJYBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C#CC#CCCO)(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
